2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride
Overview
Description
2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Meclofenoxate , primarily targets the cholinergic system in the brain . It acts as an efficient transporter of dimethylethanolamine (DMAE), encouraging the production of choline in the brain .
Mode of Action
The compound interacts with its targets by increasing the production of choline, which is then synthesized into acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the body such as muscle movement, breathing, heart rate, learning, and memory.
Biochemical Pathways
The compound affects the cholinergic pathway, leading to increased levels of acetylcholine in the brain . This can result in improved memory, cognition, and neuroplasticity.
Result of Action
The primary molecular and cellular effect of the compound’s action is the increased production of acetylcholine in the brain . This can lead to improved memory and cognitive function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other chemicals, pH levels, temperature, and biological factors can affect the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
2-(4-chlorophenoxy)-N-methylethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with mitochondrial enzymes, affecting cellular metabolism . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect mitochondrial function, leading to changes in energy production and metabolic flux . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to mitochondrial function and disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEIYIOUDBNRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.